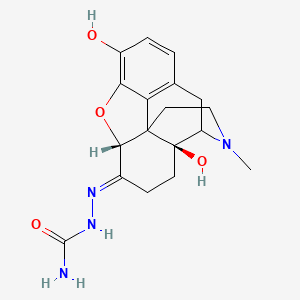
Oxymorphone semicarbazone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxymorphone semicarbazone hydrochloride is a derivative of oxymorphone, a potent opioid analgesic. This compound combines the analgesic properties of oxymorphone with the chemical characteristics of semicarbazone, making it a unique entity in the field of medicinal chemistry. Oxymorphone itself is a semisynthetic opioid derived from thebaine and is known for its high potency and efficacy in pain management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphone semicarbazone hydrochloride typically involves the reaction of oxymorphone with semicarbazide hydrochloride. The process begins with the preparation of oxymorphone, which is synthesized from thebaine through a series of chemical reactions, including oxidation and reduction steps . The oxymorphone is then reacted with semicarbazide hydrochloride under controlled conditions to form the semicarbazone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Oxymorphone semicarbazone hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: The formation of semicarbazone involves a condensation reaction between oxymorphone and semicarbazide hydrochloride.
Oxidation and Reduction: The synthesis of oxymorphone from thebaine involves oxidation and reduction steps.
Substitution Reactions: The introduction of the semicarbazone group involves substitution reactions at specific positions on the oxymorphone molecule.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis of oxymorphone from thebaine.
Reducing Agents: Employed in the reduction steps during the synthesis.
Semicarbazide Hydrochloride: Reacts with oxymorphone to form the semicarbazone derivative.
Major Products
The primary product of these reactions is this compound, which retains the analgesic properties of oxymorphone while incorporating the unique chemical characteristics of semicarbazone .
Aplicaciones Científicas De Investigación
Oxymorphone semicarbazone hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new analgesic drugs with improved efficacy and reduced side effects.
Pharmacology: Studied for its interactions with opioid receptors and its potential use in pain management.
Biochemistry: Investigated for its biochemical properties and potential therapeutic applications.
Toxicology: Evaluated for its safety profile and potential toxic effects.
Mecanismo De Acción
Oxymorphone semicarbazone hydrochloride exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as a potent agonist at the μ-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals . The semicarbazone moiety may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Oxymorphone: The parent compound, known for its high potency and efficacy in pain management.
Hydromorphone: Another potent opioid analgesic with similar pharmacological properties.
Oxycodone: A widely used opioid analgesic that is metabolized to oxymorphone in the body.
Uniqueness
Oxymorphone semicarbazone hydrochloride is unique due to the incorporation of the semicarbazone group, which may enhance its pharmacological properties and provide additional therapeutic benefits. This modification can potentially improve the compound’s metabolic stability and reduce its susceptibility to enzymatic degradation .
Propiedades
Fórmula molecular |
C18H22N4O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[(E)-[(4aS,7aR)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]urea |
InChI |
InChI=1S/C18H22N4O4/c1-22-7-6-17-13-9-2-3-11(23)14(13)26-15(17)10(20-21-16(19)24)4-5-18(17,25)12(22)8-9/h2-3,12,15,23,25H,4-8H2,1H3,(H3,19,21,24)/b20-10+/t12?,15-,17?,18+/m0/s1 |
Clave InChI |
QEDIUYOQWLETJX-PGSZGXHLSA-N |
SMILES isomérico |
CN1CCC23[C@@H]4/C(=N/NC(=O)N)/CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canónico |
CN1CCC23C4C(=NNC(=O)N)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


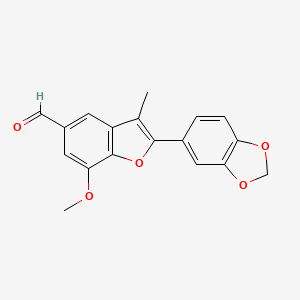
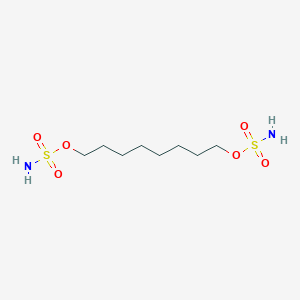
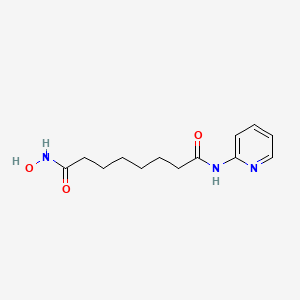
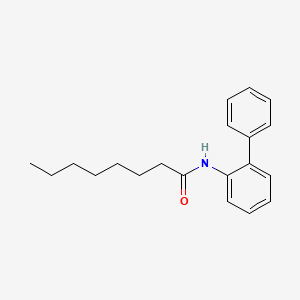
![5,6-dichloro-N-[(Z)-[(4-methoxyphenyl)-phenylmethylidene]amino]pyridazin-4-amine](/img/structure/B10852377.png)

![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
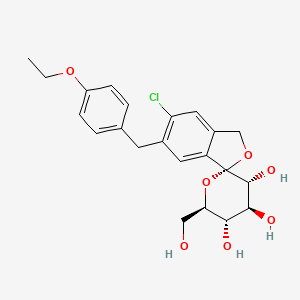
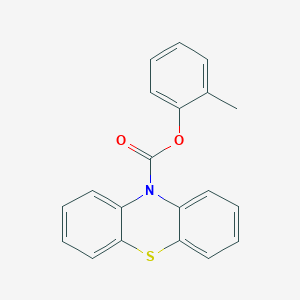
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
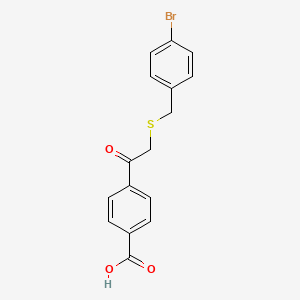
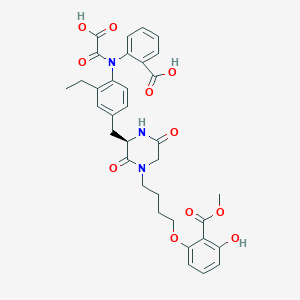

![1-Pyridin-2-yl-4-[2-(4-thiophen-2-yl-cyclohex-3-enyl)-ethyl]-piperazine](/img/structure/B10852439.png)
